XL147

Description

Structure

3D Structure

Properties

IUPAC Name |

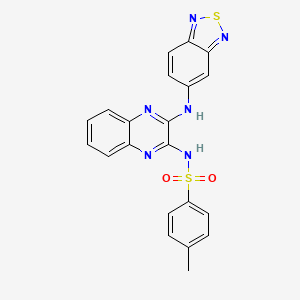

N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O2S2/c1-13-6-9-15(10-7-13)31(28,29)27-21-20(23-16-4-2-3-5-17(16)24-21)22-14-8-11-18-19(12-14)26-30-25-18/h2-12H,1H3,(H,22,23)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQMKRQLTIWPEDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=NSN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145779 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033110-57-4, 956958-53-5 | |

| Record name | XL 147 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 956958-53-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XL147 in the PI3K Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of XL147 (also known as pilaralisib (B611989) or SAR245408), a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The dysregulation of the PI3K/AKT/mTOR signaling cascade is a frequent event in human cancers, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2][3] this compound has been investigated as a therapeutic agent to counteract these effects.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a wide array of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[4][5][6][7] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[5][8] This leads to the recruitment and activation of Class I PI3Ks at the cell membrane.[8]

Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably AKT (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[6] This co-localization at the plasma membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1 and other kinases.[6]

Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins.

-

Cell Cycle Progression: Phosphorylation and inhibition of cell cycle inhibitors like p21 and p27.[4][6]

-

Protein Synthesis and Growth: Activation of the mammalian target of rapamycin (B549165) (mTOR), which in turn phosphorylates p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1) to promote protein synthesis.[4]

The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[9] In many cancers, loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to hyperactivation of the pathway, promoting tumorigenesis.[1][10][11]

This compound: A Selective Class I PI3K Inhibitor

This compound (SAR245408) is a potent, orally available small molecule that selectively inhibits all four Class I PI3K isoforms (α, β, γ, and δ).[1][12] Its high selectivity for Class I PI3Ks over other protein kinases has been demonstrated in broad kinase profiling panels.[1][12] This targeted inhibition makes it a candidate for treating cancers with a dysregulated PI3K pathway.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of Class I PI3K enzymes. By binding to the kinase domain, this compound prevents the phosphorylation of PIP2 to PIP3.[1][12] This reduction in cellular PIP3 levels is the central event through which this compound exerts its effects.

The direct consequences of reduced PIP3 are the prevention of AKT recruitment to the cell membrane and its subsequent activation. This leads to a dose-dependent decrease in the phosphorylation of AKT and downstream effectors, including p70S6K and the ribosomal protein S6.[1][12] Furthermore, inhibition of AKT by this compound can lead to increased activity of GSK3β, which in turn promotes the degradation of Cyclin D1, a key regulator of cell cycle progression.[12]

The culmination of these molecular events is the inhibition of critical cellular processes that drive tumor growth. Preclinical studies have shown that this compound inhibits proliferation, angiogenesis, and cellular invasion, ultimately leading to the inhibition of tumor growth and survival.[12]

Quantitative Data

The potency of this compound has been characterized in both biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| PI3K Isoform | IC50 (nM) |

|---|---|

| PI3Kα | 39 |

| PI3Kβ | 116 |

| PI3Kδ | 10 |

| PI3Kγ | 23 |

Data derived from preclinical studies. Actual values may vary between experiments.

Table 2: Cellular Proliferation Inhibition by this compound in Tumor Cell Lines

| Cell Line | Cancer Type | Key Genetic Alteration(s) | IC50 (µM) |

|---|---|---|---|

| MCF7 | Breast Carcinoma | PIK3CA (E545K) Mutation | ~0.5 - 1.0 |

| PC-3 | Prostate Adenocarcinoma | PTEN Deletion | ~1.0 - 2.0 |

| OVCAR-3 | Ovarian Carcinoma | PIK3CA Amplification | ~0.5 - 1.5 |

| U87-MG | Glioblastoma | PTEN Deletion | ~0.5 - 1.5 |

| LS174T | Colorectal Adenocarcinoma | PIK3CA & KRAS Mutations | ~1.0 - 2.5 |

Data represents approximate ranges reported in preclinical studies and demonstrates activity across various genetic backgrounds.[12]

Experimental Protocols

The characterization of this compound involved a series of key experiments to elucidate its mechanism of action and efficacy.

5.1 In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

-

Methodology: A common method is a radiometric assay using ³²P-labeled ATP.[13]

-

Purified, recombinant Class I PI3K isoforms (α, β, γ, δ) are incubated in a kinase reaction buffer.

-

A lipid substrate, such as phosphatidylinositol (PI) or PIP2, is added to the reaction.

-

This compound is added at various concentrations.

-

The kinase reaction is initiated by the addition of MgCl₂ and ³²P-γ-ATP.

-

The reaction is allowed to proceed for a set time at room temperature and then terminated.

-

The radiolabeled lipid product (³³P-PIP3) is separated from the ³²P-γ-ATP, often by thin-layer chromatography (TLC) or capture on a filter membrane.

-

The amount of radioactivity incorporated into the lipid is quantified using a scintillation counter or phosphorimager.

-

IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the this compound concentration.

-

-

Alternative Methods: Non-radioactive methods such as fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) that measure ADP production are also widely used.[13][14]

5.2 Cellular Phospho-Protein Analysis (Western Blotting)

-

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K pathway within cancer cells.

-

Methodology:

-

Cancer cell lines (e.g., MCF7, PC-3) are cultured to ~70-80% confluency.[12]

-

Cells are serum-starved for a period (e.g., 12-24 hours) to reduce basal pathway activity, followed by stimulation with a growth factor (e.g., IGF-1) to synchronously activate the PI3K pathway.

-

Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Membranes are blocked and then incubated with primary antibodies specific for phosphorylated forms of proteins (e.g., p-AKT Ser473, p-S6 Ser235/236) and total forms of these proteins.

-

Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software to determine the relative inhibition of phosphorylation.

-

5.3 In Vivo Xenograft Efficacy and Pharmacodynamics

-

Objective: To evaluate the anti-tumor activity of this compound in a living organism and confirm pathway inhibition in tumor tissue.

-

Methodology:

-

Human tumor cells (e.g., MCF7, PC-3) are implanted subcutaneously into immunocompromised mice (e.g., nude mice).[1][12]

-

When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[12]

-

This compound is administered orally (by gavage) at various doses and schedules (e.g., once daily). The control group receives a vehicle.[1][12]

-

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

For pharmacodynamic studies, a separate cohort of tumor-bearing mice is treated with a single dose of this compound. Tumors are harvested at different time points post-dose (e.g., 2, 4, 8, 24 hours).[12]

-

The harvested tumor tissue is processed for analysis by Western blotting or ELISA to measure the levels of p-AKT, p-S6, and other biomarkers, confirming target engagement and pathway inhibition in vivo.[12]

-

Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the control group.

-

Summary of Preclinical and Clinical Findings

Preclinical studies have consistently demonstrated that this compound effectively inhibits the PI3K pathway, leading to significant tumor growth inhibition in multiple human xenograft models.[1][12] Furthermore, this compound has been shown to potentiate the anti-tumor activity of chemotherapeutic agents and other targeted therapies.[1][2][12]

In clinical development, this compound (pilaralisib) has been evaluated in Phase I and II trials for various advanced solid tumors and hematological malignancies, both as a single agent and in combination.[15][16][17] These studies have shown that the drug is generally well-tolerated, with common drug-related adverse events including rash, diarrhea, and fatigue.[15][16][17][18] Evidence of clinical activity, including partial responses and prolonged stable disease, has been observed in some patients.[15][17][18]

Conclusion

This compound is a selective, pan-Class I PI3K inhibitor that functions by blocking the conversion of PIP2 to PIP3, a critical step in the activation of the PI3K/AKT/mTOR signaling pathway. This mechanism leads to the downstream inhibition of key proteins involved in cell proliferation and survival. The robust preclinical data demonstrating its anti-tumor effects, combined with evidence of pathway inhibition and clinical activity in patients, underscores the therapeutic potential of targeting the PI3K pathway with selective inhibitors like this compound in oncology.

References

- 1. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exelixis Reports Encouraging Phase 1 Data for the PI3K Inhibitor this compound (SAR245408) in Combination with Erlotinib at the AACR-NCI-EORTC Conference | Exelixis, Inc. [ir.exelixis.com]

- 3. Initial testing (stage 1) of the phosphatidylinositol 3' kinase inhibitor, SAR245408 (this compound) by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. cusabio.com [cusabio.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K Activation Cascade → Area → Sustainability [esg.sustainability-directory.com]

- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Genomic Determinants of PI3K Pathway Inhibitor Response in Cancer [frontiersin.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phase I Trial of the Pan-PI3K Inhibitor Pilaralisib (SAR245408/XL147) in Patients with Chronic Lymphocytic Leukemia (CLL) or Relapsed/Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exelixis Reports Positive Phase 1 Data for PI3K Inhibitor this compound at EORTC-NCI-AACR Symposium | Exelixis, Inc. [ir.exelixis.com]

XL147 (Pilaralisib): A Technical Guide to a Selective Class I PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of XL147, also known as pilaralisib (B611989) or SAR245408, a potent and selective, reversible inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and metabolism; its dysregulation is a frequent event in human cancers.[1][2] this compound targets all four Class I PI3K isoforms (α, β, γ, and δ), leading to the inhibition of tumor cell growth and survival.[3][4] This document details the mechanism of action, preclinical and clinical data, and key experimental protocols for the evaluation of this compound, serving as a resource for professionals in oncology research and drug development.

Mechanism of Action

This compound is a highly selective inhibitor of Class I PI3K isoforms.[3] In normal cellular signaling, growth factors binding to receptor tyrosine kinases (RTKs) activate PI3K.[5][6] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream proteins, most notably the serine/threonine kinase AKT. This activation initiates a signaling cascade that includes the mammalian target of rapamycin (B549165) (mTOR), promoting cell growth, proliferation, and survival.[1][7]

This compound competitively inhibits the ATP-binding site of the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3.[3][8] This action blocks the downstream activation of AKT and other effector proteins, thereby inhibiting the pro-survival signaling of the PI3K pathway.[3][9] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of AKT, ribosomal protein S6 kinase (p70S6K), and S6 ribosomal protein (S6) in various tumor cell lines and xenograft models.[3][9]

Data Presentation: Quantitative Analysis

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of Class I PI3K isoforms in cell-free assays and inhibits downstream signaling and proliferation in cellular assays.[4][9] It is highly selective for Class I PI3Ks over other kinases, including the Class III PI3K Vps34 and PI3K-related kinases like mTOR and DNA-PK.[9][10]

| Target | IC50 (nM) | Assay Type | Reference |

| PI3Kα (p110α) | 39 | Cell-free | [4][9] |

| PI3Kβ (p110β) | 383 | Cell-free | [9] |

| PI3Kγ (p110γ) | 23 | Cell-free | [4][9] |

| PI3Kδ (p110δ) | 36 | Cell-free | [4][9] |

| mTOR | >15,000 | Cell-free | [9][10] |

| DNA-PK | 4,750 | Cell-free | [9] |

| Vps34 | ~7,000 | Cell-free | [9] |

| Cell Line | Measurement | IC50 (nM) | Reference |

| PC-3 | EGF-induced PIP3 production | 220 | [9] |

| MCF7 | EGF-induced PIP3 production | 347 | [9] |

| PC-3 | p-AKT (EGF-stimulated) | 477 | [9] |

| PC-3 | p-S6 (non-stimulated) | 776 | [9] |

| MCF-7 | Proliferation | 9,669 | [10] |

| PC3 | Proliferation | 16,492 | [10] |

Preclinical Pharmacodynamics

Oral administration of this compound in mouse xenograft models leads to a dose-dependent inhibition of key PI3K pathway proteins in tumor tissues.[3] The inhibition of AKT, p70S6K, and S6 phosphorylation has been observed to have a duration of action of at least 24 hours.[3]

| Model | Dose (mg/kg) | Endpoint | Max Inhibition (%) | Timepoint | Reference |

| Xenograft | 300 | p-AKT | 81 | 4 hours | [9] |

Clinical Trial Data

Phase I and II clinical trials have evaluated the safety and efficacy of pilaralisib as a single agent and in combination therapies across various advanced solid tumors.

| Trial Phase | Patient Population | Treatment | Key Outcomes | Reference |

| Phase I | Advanced Solid Tumors | This compound monotherapy (30-900 mg daily, 21/7 schedule) | MTD: 600 mg. DLT: Grade 3 rash. 8 of 23 evaluable patients achieved stable disease >3 months. Confirmed PI3K pathway inhibition in tumor tissues. | |

| Phase I | Advanced Solid Tumors | This compound monotherapy (continuous daily dosing) | MTD: 600 mg. Most common toxicity: Skin rash. One confirmed partial response (NSCLC). | [11] |

| Phase I | Solid Tumors | This compound (50-600 mg) + Erlotinib (B232) (100 or 150 mg) | MTD: this compound 400 mg + Erlotinib 150 mg. Most common AEs: rash (62.9%), diarrhea (42.9%). 1 PR (3.7%), 14 SD (51.9%). | [12] |

| Phase II | Advanced/Recurrent Endometrial Carcinoma | Pilaralisib (600 mg capsules or 400 mg tablets daily) | ORR: 6.0% (4 patients). PFS >6 months: 11.9%. Favorable safety profile, minimal antitumor activity. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PI3K inhibitors. Below are protocols for key assays used in the characterization of this compound.

PI3K Enzymatic Kinase Assay

This assay quantifies the enzymatic activity of PI3K isoforms and the inhibitory potency of compounds like this compound.

-

Principle : Measures the amount of ATP consumed or PIP3 produced during the kinase reaction. A common method is a competitive ELISA or a time-resolved fluorescence (TRF) assay.[14][15]

-

Materials :

-

Recombinant human PI3K isoforms (p110α, β, γ, δ).

-

Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

ATP.

-

Kinase reaction buffer.

-

This compound serially diluted in DMSO.

-

Detection reagents (e.g., biotinylated-PIP3 tracer, streptavidin-HRP, or TRF-labeled antibodies).[14]

-

96- or 384-well assay plates.

-

-

Procedure :

-

Coat assay plates with a PIP3 binding protein (e.g., GRP1) or prepare the reaction mix for a homogeneous assay format.

-

Add this compound at various concentrations to the wells.

-

Add the specific PI3K isoform enzyme to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate for 1-2 hours at room temperature to allow the enzymatic reaction to proceed.

-

Stop the reaction (e.g., by adding EDTA).

-

Add detection reagents. For an ELISA-based assay, this involves adding a biotinylated-PIP3 tracer, followed by washes and the addition of a streptavidin-HRP conjugate and substrate.[14]

-

Read the signal (absorbance or fluorescence) on a plate reader.

-

Calculate the percentage of inhibition relative to DMSO-treated controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of proteins downstream of PI3K, such as AKT and S6, in treated cells.[16][17]

-

Principle : Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the total and phosphorylated forms of target proteins.[16]

-

Materials :

-

Cancer cell lines (e.g., PC-3, MCF7).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure :

-

Cell Treatment & Lysis : Plate cells and allow them to adhere. Treat with various concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[17]

-

Protein Quantification : Centrifuge lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[18]

-

Gel Electrophoresis : Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling. Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[16]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation : Block the membrane for 1 hour at room temperature. Incubate the membrane with a specific primary antibody overnight at 4°C.[16]

-

Secondary Antibody and Detection : Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.[18]

-

Signal Visualization : Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis : Quantify band intensities. Normalize the signal of phosphorylated proteins to their corresponding total protein levels to determine the extent of pathway inhibition.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Principle : Measures cell viability or metabolic activity as a surrogate for cell number. The MTT or WST-1 assays measure the reduction of a tetrazolium salt by metabolically active cells into a colored formazan (B1609692) product.

-

Materials :

-

Cancer cell lines.

-

96-well cell culture plates.

-

This compound.

-

MTT or WST-1 reagent.

-

Solubilization solution (e.g., DMSO for MTT).

-

-

Procedure :

-

Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Compound Treatment : Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control for background subtraction.

-

Incubation : Incubate the plate for a specified period, typically 48-72 hours.

-

Reagent Addition : Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours, allowing for the conversion to formazan.

-

Signal Measurement : If using MTT, add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[19]

-

Data Analysis : Calculate the percentage of proliferation inhibition compared to the vehicle-treated control cells. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

-

Conclusion

This compound (pilaralisib) is a well-characterized, potent, and selective pan-Class I PI3K inhibitor. It effectively blocks the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and survival in various preclinical cancer models.[3] While clinical trials have shown a manageable safety profile, its monotherapy antitumor activity has been modest in some settings.[13] The data and protocols presented in this guide provide a foundational resource for further investigation into the therapeutic potential of this compound, particularly in combination with other anticancer agents, and for the broader study of PI3K pathway inhibition in oncology.[3]

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. ascopubs.org [ascopubs.org]

- 12. Phase I dose-escalation study of pilaralisib (SAR245408, this compound), a pan-class I PI3K inhibitor, in combination with erlotinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II study of the PI3K inhibitor pilaralisib (SAR245408; this compound) in patients with advanced or recurrent endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

An In-depth Technical Guide to the Structure and Chemical Properties of XL147 (Pilaralisib)

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL147, also known as pilaralisib (B611989) (SAR245408), is a potent, orally bioavailable, and reversible small-molecule inhibitor of the Class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in many human cancers, playing a critical role in tumor cell growth, proliferation, survival, and resistance to therapy.[3] this compound acts as an ATP-competitive inhibitor, targeting all four Class I PI3K isoforms (α, β, γ, and δ), thereby blocking the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) and inhibiting downstream signaling.[1][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data associated with this compound, intended to serve as a resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound is a quinoxaline (B1680401) derivative with the systematic IUPAC name 2-amino-N-[3-[[[3-[(2-chloro-5-methoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-2-methyl-propanamide.[2]

| Property | Value | Reference(s) |

| IUPAC Name | 2-amino-N-[3-[[[3-[(2-chloro-5-methoxyphenyl)amino]-2-quinoxalinyl]amino]sulfonyl]phenyl]-2-methyl-propanamide | [2] |

| Synonyms | Pilaralisib, SAR245408 | [2] |

| CAS Number | 934526-89-3 | [2] |

| Molecular Formula | C₂₅H₂₅ClN₆O₄S | [5] |

| Molecular Weight | 541.0 g/mol | [5] |

| Appearance | Crystalline solid | [5] |

| Solubility | DMSO: 20 mg/mLDMF: 20 mg/mLDMSO:PBS (pH 7.2) (1:30): 0.03 mg/mL | [5] |

Mechanism of Action

This compound is a potent and highly selective inhibitor of Class I PI3K isoforms.[6] It binds reversibly to the ATP-binding pocket of the p110 catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This inhibition of PIP3 production leads to the attenuation of the PI3K/Akt/mTOR signaling cascade, which is crucial for many aspects of cell growth and survival.

Signaling Pathway Inhibition

dot

References

SAR245408 (XL147): A Technical Guide to Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding affinity and mechanism of action of SAR245408, also known as XL147 or pilaralisib. SAR245408 is a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks), a family of lipid kinases that play a crucial role in cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a frequent event in human cancers, making it an attractive target for therapeutic intervention.

Quantitative Analysis of Target Binding Affinity

SAR245408 demonstrates potent inhibitory activity against the Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) have been determined in biochemical assays, providing a quantitative measure of the compound's potency against each isoform.

| Target | IC50 (nM) | Assay Type |

| PI3Kα (p110α) | 39 | Biochemical Assay |

| PI3Kβ (p110β) | 383 | Biochemical Assay |

| PI3Kδ (p110δ) | 36 | Biochemical Assay |

| PI3Kγ (p110γ) | 23 | Biochemical Assay |

| mTOR | >15,000 | Biochemical Assay[1] |

| DNA-PK | 4,750 | Biochemical Assay[1] |

Note: Data regarding the specific binding affinity of SAR245408 against the common p110α H1047R mutant was not available in the reviewed literature. However, clinical studies have suggested that tumors with PIK3CA H1047R mutations may be responsive to PI3K pathway inhibitors.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

SAR245408 exerts its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions, including cell growth, proliferation, and survival. The tumor suppressor PTEN antagonizes PI3K activity by dephosphorylating PIP3. By inhibiting the production of PIP3, SAR245408 effectively blocks the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells with a dysregulated PI3K pathway.[3][4]

Experimental Protocols

The determination of the target binding affinity of SAR245408 is typically performed using biochemical kinase assays. Below are detailed methodologies for commonly used assays.

In Vitro PI3K Kinase Inhibition Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3K enzymatic activity.

Materials:

-

Purified recombinant PI3K enzyme (e.g., PI3Kα, β, δ, γ)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

SAR245408 (or other test compounds)

-

HTRF® Kinase Assay Kit (containing detection reagents)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)

-

384-well low-volume microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of SAR245408 in 100% DMSO.

-

Enzyme and Substrate Preparation: Dilute the PI3K enzyme and PIP2 substrate to their final desired concentrations in the assay buffer.

-

Reaction Initiation: In a 384-well plate, add the test compound, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding the HTRF® detection reagents as per the manufacturer's protocol. These reagents typically include a europium cryptate-labeled antibody that recognizes the product (PIP3) and an XL665-labeled streptavidin that binds to a biotinylated tag on the substrate or product.

-

Signal Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader. The signal is proportional to the amount of product formed.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for PI3K Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a PI3K inhibitor like SAR245408 involves a multi-step process, from initial biochemical screening to cellular and in vivo studies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Pilaralisib (XL147/SAR245408): An In-Depth Technical Guide for Solid Tumor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for pilaralisib (B611989) (formerly XL147, also known as SAR245408), a potent and selective pan-class I phosphoinositide 3-kinase (PI3K) inhibitor. The dysregulation of the PI3K/PTEN pathway is a frequent event in a variety of cancers, leading to hyperactivated signaling that promotes tumor growth and survival.[1][2] Pilaralisib has demonstrated significant anti-tumor activity in numerous preclinical models, both as a monotherapy and in combination with other anticancer agents.[1][2][3] This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological and experimental workflows.

Core Mechanism of Action

Pilaralisib is a reversible, ATP-competitive inhibitor of the class I PI3K isoforms (α, β, γ, and δ).[2][3] By blocking the PI3K enzyme, pilaralisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][3] This reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably AKT, and subsequently, the mammalian target of rapamycin (B549165) (mTOR).[3] The inhibition of this critical PI3K/AKT/mTOR pathway ultimately suppresses tumor cell proliferation, survival, migration, and angiogenesis.[1][3]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of pilaralisib in solid tumor models.

In Vitro Efficacy: Proliferation Inhibition

| Cell Line | Tumor Type | Key Genetic Alterations | IC50 (nmol/L) for Proliferation Inhibition |

| MCF7 | Breast Carcinoma | PIK3CA E545K activating mutation | 9,669[1] |

| PC-3 | Prostate Adenocarcinoma | Homozygous deletion of PTEN | 16,492[1] |

| OVCAR-3 | Ovarian Adenocarcinoma | - | Data not specified |

| Calu-6 | Lung Carcinoma | KRAS mutation | Data not specified |

Note: this compound was found to inhibit proliferation in a broad panel of tumor cell lines with IC50 values ranging from approximately 1200 nmol/L to >30,000 nmol/L.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| MCF7 | Breast Carcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |

| PC-3 | Prostate Adenocarcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |

| Calu-6 | Lung Carcinoma | 100 mg/kg, once daily | Reduced rate of tumor growth[1] |

| OVCAR-3 | Ovarian Adenocarcinoma | 100 mg/kg, once daily | Significant tumor growth inhibition[1] |

Note: The 100 mg/kg once daily dose generally resulted in stasis or near-stasis of tumor growth, except in tumors harboring KRAS or BRAF mutations where growth was slowed.[1]

In Vivo Pharmacodynamics: PI3K Pathway Inhibition in Xenograft Tumors

| Xenograft Model | Dose of this compound | Time Point | Inhibition of AKT Phosphorylation (%) |

| MCF7 | 300 mg/kg | 4 hours | 81% (maximum)[1] |

| MCF7 | 300 mg/kg | 24 hours | 51% - 78%[1] |

| PC-3 | 300 mg/kg | 4 hours | 74% (maximum)[1] |

Note: A single oral administration of pilaralisib resulted in a dose-dependent inhibition of phosphorylation of AKT, p70S6K, and S6 with a duration of action of at least 24 hours.[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments cited in the preclinical evaluation of pilaralisib.

In Vitro Cell Proliferation Assay (BrdU Incorporation)

Objective: To determine the concentration of pilaralisib that inhibits the proliferation of tumor cell lines by 50% (IC50).

Methodology:

-

Cell Plating: Tumor cells (e.g., MCF7, PC-3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of pilaralisib or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

BrdU Labeling: 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells for the final few hours of incubation.

-

Fixation and Detection: Cells are fixed, and the incorporated BrdU is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Data Analysis: A colorimetric substrate is added, and the absorbance is read on a plate reader. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of pilaralisib in a living organism.

Methodology:

-

Animal Model: Female athymic nude mice are typically used.[1]

-

Tumor Cell Implantation: A suspension of human tumor cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).[1] Mice are then randomized into treatment and control groups.

-

Drug Administration: Pilaralisib is administered orally (by gavage) at specified doses and schedules (e.g., 100 mg/kg, once daily).[1] The control group receives the vehicle.

-

Monitoring: Mouse body weight and tumor volume are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length × Width²) / 2.[3]

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Western Blotting for Pharmacodynamic Analysis

Objective: To assess the inhibition of the PI3K signaling pathway in tumor tissue following pilaralisib treatment.

Methodology:

-

Tissue Collection: Tumors are resected from xenograft-bearing mice at various time points after a single or multiple doses of pilaralisib.[1]

-

Protein Extraction: Tumor samples are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-AKT, AKT, p-S6, S6).

-

Detection: Membranes are incubated with a secondary antibody conjugated to an enzyme, and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows associated with the preclinical study of pilaralisib.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of pilaralisib.

Caption: General workflow for in vivo xenograft efficacy studies of pilaralisib.

References

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cancer Progression and the Therapeutic Potential of XL147

A Technical Guide for Researchers and Drug Development Professionals

The Phosphatidylinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical intracellular cascade that governs a wide array of fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Its frequent dysregulation in a multitude of human cancers has positioned it as a key target for therapeutic intervention.[1][4][5][6] This in-depth technical guide provides a comprehensive overview of the PI3K/AKT/mTOR pathway's role in oncology and explores the preclinical and clinical development of XL147 (pilaralisib), a potent pan-class I PI3K inhibitor.

The PI3K/AKT/mTOR Signaling Cascade: A Master Regulator of Cell Fate

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals such as growth factors and cytokines.[7] This activation leads to the recruitment and activation of PI3K at the plasma membrane.

PI3K Activation and Downstream Signaling:

Class I PI3Ks, the most implicated in cancer, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4][7] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[4][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).

Recruitment to the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1 at threonine 308 and by the mTOR complex 2 (mTORC2) at serine 473. Fully activated AKT then phosphorylates a plethora of downstream substrates, thereby regulating numerous cellular functions.

Key Downstream Effectors:

-

mTOR: A central downstream effector of AKT, mTOR is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[7]

-

mTORC1: Activated by AKT, mTORC1 promotes protein synthesis and cell growth by phosphorylating key targets such as p70 ribosomal S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[7][9]

-

mTORC2: As mentioned, mTORC2 is responsible for the full activation of AKT and also plays a role in regulating the actin cytoskeleton.[7]

-

-

Glycogen (B147801) Synthase Kinase 3 (GSK3): AKT-mediated phosphorylation inhibits GSK3, a kinase involved in various cellular processes, including glycogen metabolism and cell cycle regulation.

-

Forkhead Box O (FOXO) Transcription Factors: AKT phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[1]

-

MDM2: AKT can phosphorylate and activate MDM2, a negative regulator of the tumor suppressor p53, leading to p53 degradation and promoting cell survival.

Negative Regulation of the Pathway:

The PI3K/AKT/mTOR pathway is tightly regulated by tumor suppressors, most notably the phosphatase and tensin homolog (PTEN). PTEN is a lipid phosphatase that counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus terminating the signaling cascade.[1][3] Loss-of-function mutations or deletions of the PTEN gene are common in many cancers, leading to constitutive activation of the pathway.[5]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; S6K [label="S6K", fillcolor="#FBBC05", fontcolor="#202124"]; _4EBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Growth", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Metabolism", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; this compound [label="this compound\n(Pilaralisib)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#202124"]; PI3K -> PIP3 [label=" P", color="#202124"]; PIP2 -> PIP3 [style=invis]; PTEN -> PIP3 [arrowhead=tee, label="|", color="#EA4335"]; PIP3 -> PDK1 [color="#202124"]; PIP3 -> AKT [color="#202124"]; PDK1 -> AKT [label=" P", color="#202124"]; mTORC2 -> AKT [label=" P", color="#202124"]; AKT -> mTORC1 [color="#202124"]; AKT -> Survival [color="#202124"]; mTORC1 -> S6K [label=" P", color="#202124"]; mTORC1 -> _4EBP1 [label=" P", color="#202124"]; S6K -> Proliferation [color="#202124"]; _4EBP1 -> Proliferation [arrowhead=tee, color="#202124"]; AKT -> Metabolism [color="#202124"]; this compound -> PI3K [arrowhead=tee, label="|", color="#EA4335"];

// Invisible edges for layout edge[style=invis]; PIP2 -> PI3K; PDK1 -> mTORC2; S6K -> _4EBP1; Proliferation -> Survival -> Metabolism; } PI3K/AKT/mTOR Signaling Pathway and Inhibition by this compound.

Dysregulation of the PI3K/AKT/mTOR Pathway in Cancer

Hyperactivation of the PI3K/AKT/mTOR pathway is one of the most frequent alterations observed in human cancers, driving tumor initiation, progression, and resistance to therapy.[1][4][6] This aberrant activation can occur through several mechanisms:

-

Mutations in PIK3CA: The PIK3CA gene, encoding the p110α catalytic subunit of PI3K, is frequently mutated in various cancers, including breast, colorectal, and endometrial cancers.[10] These mutations, commonly occurring in the helical and kinase domains, lead to constitutive activation of PI3K.[10]

-

Loss of PTEN Function: Inactivation of the PTEN tumor suppressor gene through mutations, deletions, or epigenetic silencing is another common mechanism for pathway activation.[5]

-

Activation of Upstream Receptors: Overexpression or activating mutations of RTKs, such as EGFR and HER2, can lead to sustained PI3K signaling.

-

Mutations in AKT and mTOR: While less frequent, activating mutations in AKT and mTOR have also been identified in certain cancers.[7]

The constitutive activation of this pathway provides cancer cells with a significant growth and survival advantage. It promotes uncontrolled proliferation, inhibits apoptosis, stimulates angiogenesis, and alters cellular metabolism to support rapid tumor growth.[2][5]

This compound (Pilaralisib): A Pan-Class I PI3K Inhibitor

This compound, also known as pilaralisib (B611989), is a potent, orally bioavailable, and reversible inhibitor of class I PI3K isoforms.[7][11] It acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit.[2][11]

Selectivity Profile and Potency

This compound exhibits potent inhibitory activity against the class I PI3K isoforms, with a degree of selectivity among them.

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39[2][7] |

| PI3Kβ | 383 |

| PI3Kγ | 23[7] |

| PI3Kδ | 36[7][12] |

| Table 1: In vitro inhibitory activity of this compound against Class I PI3K isoforms. |

As shown in Table 1, this compound is most potent against PI3Kγ and shows strong inhibition of PI3Kα and PI3Kδ, with lower potency against PI3Kβ.[2][7] This pan-class I inhibition profile allows this compound to block signaling downstream of multiple PI3K isoforms that may be active in different cancer contexts.

Preclinical Activity of this compound

Preclinical studies have demonstrated the ability of this compound to effectively inhibit the PI3K/AKT/mTOR pathway and exert anti-tumor effects in a variety of cancer models.

In Vitro Studies:

In cellular assays, this compound has been shown to inhibit the production of PIP3 and the subsequent phosphorylation of key downstream effectors, including AKT and S6.[4][10] This inhibition of pathway signaling leads to a reduction in cell proliferation and, at higher concentrations, induction of apoptosis.[6] The anti-proliferative activity of this compound has been observed across a panel of tumor cell lines with diverse genetic backgrounds.[4]

| Cell Line | Cancer Type | IC50 for Proliferation Inhibition (µM) |

| MCF-7 | Breast Cancer | 9.669[9] |

| PC-3 | Prostate Cancer | 16.492[9] |

| PPTP Cell Lines | Pediatric Cancers | Median: 10.9 (Range: 2.7 - 24.5)[7] |

| Table 2: Anti-proliferative activity of this compound in various cancer cell lines. |

In Vivo Studies:

Oral administration of this compound in mouse xenograft models has demonstrated dose-dependent inhibition of PI3K pathway signaling in tumors, as evidenced by reduced phosphorylation of AKT, p70S6K, and S6.[2][4] This pharmacodynamic effect is sustained for at least 24 hours following a single dose.[4] Repeat-dose administration of this compound has resulted in significant tumor growth inhibition in multiple human xenograft models.[4] Furthermore, this compound has been shown to potentiate the anti-tumor activity of chemotherapeutic agents when used in combination.[4]

| Xenograft Model | Treatment | Outcome |

| Solid Glioma | 100 mg/kg, p.o. | Tumor growth inhibition[7] |

| Breast Cancer (BT474) | Combination with trastuzumab or lapatinib | Sensitizes HER2+ cells to treatment[9] |

| Table 3: In vivo efficacy of this compound in preclinical models. |

Clinical Development of this compound

This compound has been evaluated in several Phase I and II clinical trials, both as a single agent and in combination with other therapies, across a range of solid tumors and hematological malignancies.

Pharmacokinetics:

In clinical studies, pilaralisib is absorbed with a median time to maximum concentration (tmax) of 6-11 hours after repeated daily doses. Co-administration with other agents such as erlotinib (B232) or paclitaxel (B517696) and carboplatin (B1684641) did not appear to significantly affect its pharmacokinetics.[1]

Clinical Efficacy and Safety:

Phase I studies established a maximum tolerated dose (MTD) for pilaralisib.[1] The most commonly reported treatment-related adverse events include rash, diarrhea, and fatigue.[1]

While single-agent pilaralisib has shown modest clinical activity in solid tumors, some responses have been observed, particularly in patients with hematological malignancies like chronic lymphocytic leukemia (CLL) and certain lymphomas.[8] In a Phase II study in patients with advanced or recurrent endometrial carcinoma, pilaralisib demonstrated minimal antitumor activity but had a favorable safety profile.[5] Combination studies of pilaralisib with other targeted agents or chemotherapy have shown limited enhancement of anti-tumor activity in unselected patient populations.[1] These findings highlight the ongoing challenge of identifying patient populations most likely to benefit from PI3K inhibition.

| Clinical Trial Phase | Cancer Type(s) | Key Findings |

| Phase I | Solid Tumors | MTD established; common AEs: rash, diarrhea, fatigue.[1] |

| Phase I | CLL and Lymphoma | Partial responses observed in 50% of CLL and 20% of lymphoma patients.[8] |

| Phase II | Endometrial Carcinoma | Favorable safety profile, minimal single-agent activity.[5] |

| Phase I (Combination) | Solid Tumors | Limited enhanced efficacy when combined with erlotinib or paclitaxel/carboplatin.[1] |

| Table 4: Summary of key clinical trial results for this compound (Pilaralisib). |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical evaluation of PI3K inhibitors like this compound.

In Vitro PI3K Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PI3K isoforms.

Materials:

-

Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[6]

-

Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) as substrate

-

ATP

-

Test compound (e.g., this compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing the PI3K enzyme and lipid substrate in kinase buffer.

-

Add 0.5 µL of the serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.[6]

-

Add 4 µL of the enzyme/lipid mixture to each well.[6]

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM).[6]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Reagents:\n- PI3K Enzyme\n- Lipid Substrate\n- Kinase Buffer\n- ATP\n- this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense_Compound [label="Dispense this compound/\nVehicle to Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme [label="Add Enzyme/\nSubstrate Mix", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate_Reaction [label="Initiate Reaction\n(Add ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(e.g., 60 min, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction &\nDetect ADP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Luminescence [label="Read Luminescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate % Inhibition\n& IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense_Compound; Dispense_Compound -> Add_Enzyme; Add_Enzyme -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Read_Luminescence; Read_Luminescence -> Analyze_Data; Analyze_Data -> End; } In Vitro Kinase Assay Workflow.

Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-pan-Akt, rabbit anti-phospho-S6, rabbit anti-total S6, mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the test compound or vehicle for the desired duration.

-

Cell Lysis: Place plates on ice, wash cells with ice-cold PBS, and lyse them in RIPA buffer. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., diluted 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins (e.g., total Akt) and a loading control (e.g., β-actin) to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation (MTT) Assay

Objective: To measure the effect of a test compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC50 value for cell proliferation inhibition.

Conclusion

The PI3K/AKT/mTOR pathway remains a highly validated and compelling target in oncology. Its central role in driving cancer cell proliferation and survival underscores the therapeutic potential of inhibitors that target this cascade. This compound (pilaralisib), a pan-class I PI3K inhibitor, has demonstrated robust preclinical activity, effectively inhibiting pathway signaling and tumor growth. While clinical studies have shown a manageable safety profile, the single-agent efficacy in solid tumors has been modest. Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to PI3K inhibitors and exploring rational combination strategies to overcome resistance mechanisms. The in-depth understanding of the PI3K/AKT/mTOR pathway and the continued development of targeted inhibitors like this compound are crucial for advancing precision oncology and improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay for cell viability [bio-protocol.org]

- 6. promega.es [promega.es]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro PI3K Kinase Assay [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

In Vitro Evaluation of XL147 in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of XL147 (also known as pilaralisib (B611989) or SAR245408), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). Dysregulation of the PI3K/PTEN pathway is a frequent event in a multitude of cancers, leading to hyperactivated signaling that promotes tumor growth, survival, and resistance to therapy.[1][2] this compound has been developed to target this pathway, and this document details the methodologies to assess its efficacy and mechanism of action in cancer cell lines.

Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a reversible, ATP-competitive inhibitor of Class I PI3K isoforms.[3] It exhibits high selectivity for PI3Kα, PI3Kδ, and PI3Kγ, with lower potency against PI3Kβ.[2][3] By inhibiting PI3K, this compound blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This reduction in the second messenger PIP3 leads to decreased activation of downstream effectors, most notably AKT, and subsequent inhibition of key signaling proteins like p70S6K and S6.[1][2] The ultimate effect is the suppression of tumor cell proliferation, survival, and migration.[4]

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based functional assays.

Biochemical Inhibitory Activity

This compound demonstrates potent inhibition against the Class I PI3K isoforms in biochemical assays.

| Target Isoform | IC50 (nM) |

| PI3Kα | 39[3] |

| PI3Kβ | 383[3] |

| PI3Kγ | 23[3] |

| PI3Kδ | 36[3] |

| Table 1: IC50 values of this compound against Class I PI3K isoforms. |

Cellular Pathway Inhibition

The inhibitory effect of this compound on the PI3K pathway has been demonstrated in various cancer cell lines.

| Cell Line | Assay | IC50 (nM) |

| PC-3 (Prostate) | EGF-induced PIP3 Production | 220[3] |

| MCF7 (Breast) | EGF-induced PIP3 Production | 347[3] |

| PC-3 (Prostate) | pAKT (S473) Phosphorylation | 477[3] |

| PC-3 (Prostate) | pS6 Phosphorylation | 776[3] |

| Table 2: IC50 values of this compound in cell-based pathway assays. |

Anti-proliferative Activity

This compound inhibits the proliferation of a wide range of tumor cell lines.[4] In a panel of cell lines from the Pediatric Preclinical Testing Program (PPTP), this compound showed cytotoxic activity with a median relative IC50 of 10.9 µM (range: 2.7 µM to 24.5 µM).[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro evaluation of this compound. Below are standard protocols for key experiments.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period, typically 72 hours.

-

Signal Development:

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate for 15 minutes with shaking to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

MTT: Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo®: Measure luminescence using a microplate reader.

-

-

Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log concentration of this compound. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Pathway Analysis

This technique is used to measure the levels of key phosphorylated and total proteins in the PI3K pathway.

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a defined period (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-S6, total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

In Vitro PI3K Kinase Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

-

Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme (e.g., PI3Kα, β, γ, or δ), the lipid substrate (e.g., PIP2), and serial dilutions of this compound in a kinase reaction buffer.

-

Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using various commercial kits, such as ADP-Glo™, which measures luminescence.

-

Analysis: Plot the percentage of kinase activity against the log concentration of this compound and determine the IC50 value for each isoform.

Conclusion

The in vitro evaluation of this compound is a multi-faceted process that confirms its mechanism of action and quantifies its potency against cancer cells. By employing a systematic workflow that includes biochemical assays, cell-based pathway analysis, and functional screens, researchers can effectively characterize the anti-cancer properties of this PI3K inhibitor. The protocols and data presented in this guide serve as a robust framework for the preclinical assessment of this compound and other similar targeted therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Selective PI3K Inhibitor this compound (SAR245408) Inhibits Tumor Growth and Survival and Potentiates the Activity of Chemotherapeutic Agents in Preclinical Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of XL147 on Tumor Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data on XL147 (pilaralisib, SAR245408), a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in cancer, promoting tumor cell growth, proliferation, and survival.[1][2][3] this compound has been developed to target this pathway, and this document summarizes its effects on tumor cells, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

This compound is a reversible, ATP-competitive inhibitor of all four Class I PI3K isoforms (α, β, γ, and δ).[4][5] By binding to the ATP-binding pocket of the PI3K enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1] This reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the PI3K/Akt/mTOR cascade results in the inhibition of tumor cell proliferation and survival.[1][2]

Quantitative Data Summary

The potency of this compound has been evaluated in both enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kα | 39[4][5] |

| PI3Kβ | 383[4] |

| PI3Kγ | 23[4][5] |

| PI3Kδ | 36[4][5] |

Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Alteration | Proliferation IC50 (µM) |

| MCF7 | Breast | PIK3CA (E545K) | 9.67[2] |

| PC-3 | Prostate | PTEN null | 16.49[2] |

| OVCAR-3 | Ovarian | PIK3CA (E545K) | ~1.2 |

| A549 | Lung | KRAS (G12S) | >30 |

| U-87 MG | Glioblastoma | PTEN null | ~2.5 |

Note: IC50 values for OVCAR-3, A549, and U-87 MG are approximated from graphical data presented in Foster et al., 2015.[2]

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 (Apoptosis) |

| Vehicle Control | 55.2 | 30.1 | 14.7 | 2.1 |

| This compound (1 µM) | 65.8 | 20.5 | 13.7 | 3.5 |

| This compound (10 µM) | 75.1 | 10.2 | 14.7 | 8.9 |

Data adapted from supplementary materials of Foster et al., 2015.[2]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of this compound.

Protocol 1: Cell Proliferation Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding: Plate cells in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Add 100 µL of culture medium containing serial dilutions of this compound (or vehicle control) to the wells. Incubate for 72 hours.

-

BrdU Labeling: Add 10 µL of BrdU labeling solution (10 µM) to each well and incubate for 2-4 hours.

-